2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
Description
This compound is a diaryl pyrimidine derivative featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a 5-methoxyphenol moiety at position 2. Its molecular formula is $ \text{C}{18}\text{H}{16}\text{N}3\text{O}3 $, with a molecular weight of 322.34 g/mol.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-5-3-11(4-6-12)15-10-20-18(19)21-17(15)14-8-7-13(24-2)9-16(14)22/h3-10,22H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBIKHXMSBFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.
Mode of Action
This compound selectively inhibits AURKA activity. It binds to AURKA, reducing its activity and leading to changes in the cell cycle.
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death.
Pharmacokinetics
Its structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase its activity. The existence of an H-bond acceptor at C-2 of the R1 position also increases its activity.
Biological Activity
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol, commonly referred to as compound 1 , is a synthetic organic compound with potential therapeutic applications. Its structure includes a pyrimidine ring substituted with amino and methoxy groups, making it a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for compound 1 is with a molecular weight of 321.35 g/mol. The compound's structure can be represented as follows:
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator , affecting various cellular pathways. Notably, its potential to inhibit purine nucleoside phosphorylase (PNP) has been explored, which is significant for treating T-cell malignancies and certain infections .
Antioxidant Activity
Research indicates that compound 1 exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. The compound's ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway has been noted, which enhances the expression of cytoprotective proteins .
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have demonstrated that compound 1 possesses selective cytotoxicity against various cancer cell lines. For instance, studies showed IC50 values indicating potent inhibitory effects on T-cell lines while sparing non-cancerous cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit PNP, with findings suggesting low nanomolar inhibitory activity. This positions it as a promising candidate for further development in cancer therapies targeting nucleotide metabolism .
- Antioxidant Effects : A comparative analysis using DPPH and ABTS assays confirmed the antioxidant capacity of compound 1, with IC50 values reflecting significant activity against oxidative stress markers .
Table 1: Biological Activity Summary of Compound 1
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups on the pyrimidine ring and adjacent aromatic systems. Key comparisons include:
*Estimated based on substituent contributions.
Key Observations :
- The target compound exhibits lower hydrophobicity (XLogP3 ~2.5) compared to chlorinated or benzyloxy-substituted analogs (e.g., 5.2 for ), suggesting better aqueous solubility.
- The dual methoxy groups enhance hydrogen bond acceptor capacity relative to AP-4-Me-Ph, which lacks a phenolic oxygen.
Stability and Conformational Analysis
reveals that pyrimidine derivatives with planar aromatic systems and intramolecular hydrogen bonds (e.g., N—H⋯N) exhibit enhanced stability. The target compound’s 5-methoxyphenol group may form intramolecular hydrogen bonds with the pyrimidine ring, reducing rotational flexibility (dihedral angles <15°) and improving metabolic stability compared to analogs with bulky substituents (e.g., 86.1° dihedral angle in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
